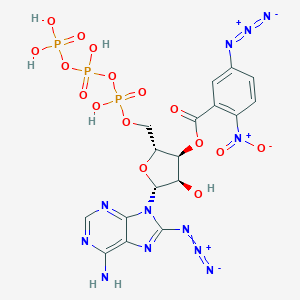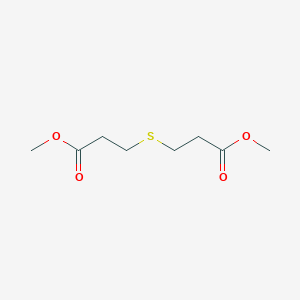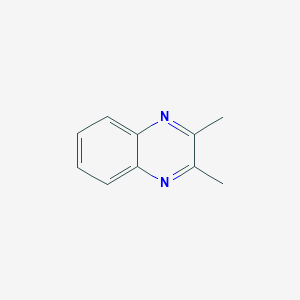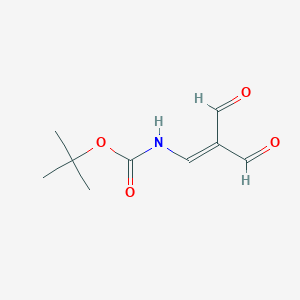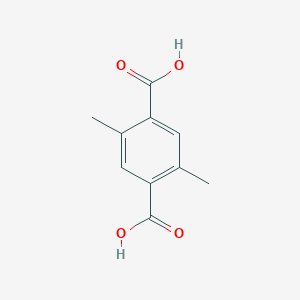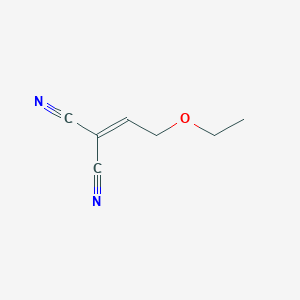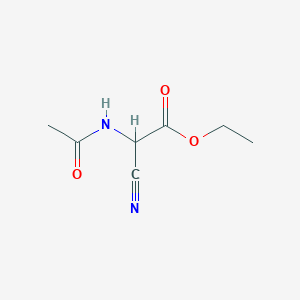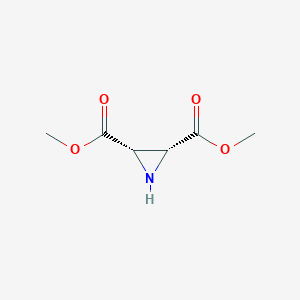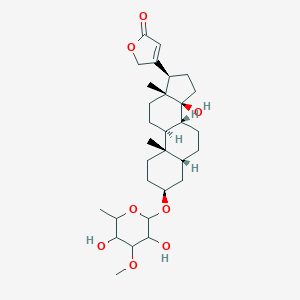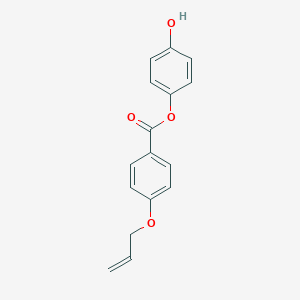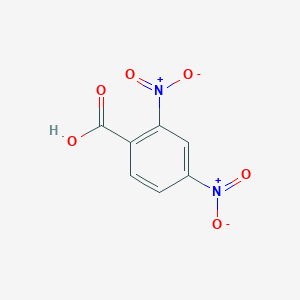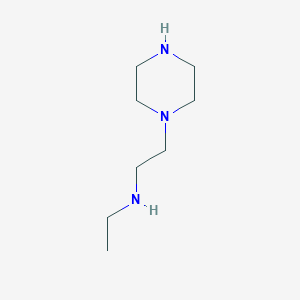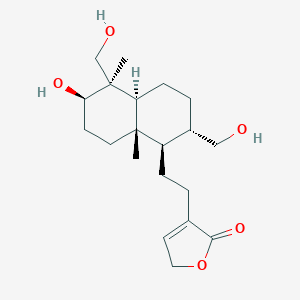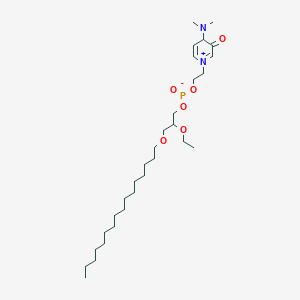
Dmap-ethyl-paf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dmap-ethyl-paf, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF), is a phospholipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized from membrane phospholipids and has been found to be involved in a wide range of biological activities, including inflammation, immune response, platelet aggregation, and bronchoconstriction.
Wirkmechanismus
Dmap-ethyl-paf exerts its biological effects by binding to specific receptors on the surface of target cells. The PAF receptor (PAFR), a G protein-coupled receptor, is the primary receptor for Dmap-ethyl-paf. Upon binding to PAFR, Dmap-ethyl-paf activates a variety of intracellular signaling pathways, including phospholipase C, phospholipase D, and protein kinase C. These signaling pathways lead to the activation of downstream effectors, such as transcription factors and enzymes, which mediate the biological effects of Dmap-ethyl-paf.
Biochemische Und Physiologische Effekte
Dmap-ethyl-paf has been shown to have a range of biochemical and physiological effects. It is a potent inducer of inflammation, causing the release of cytokines, chemokines, and other inflammatory mediators. It also stimulates platelet aggregation, leading to the formation of blood clots. In addition, Dmap-ethyl-paf can cause bronchoconstriction, leading to airway obstruction and breathing difficulties. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Dmap-ethyl-paf is a valuable tool for studying the biological processes in which it is involved. It can be used to study the mechanisms of inflammation, immune response, platelet aggregation, and bronchoconstriction. However, there are also limitations to using Dmap-ethyl-paf in lab experiments. It is a potent inducer of inflammation, which can make it difficult to distinguish its effects from those of other inflammatory mediators. In addition, its effects can be highly variable depending on the experimental conditions, making it challenging to interpret the results.
Zukünftige Richtungen
There are several future directions for research on Dmap-ethyl-paf. One area of interest is the development of PAFR antagonists, which could be used to treat inflammatory diseases such as asthma and atherosclerosis. Another area of research is the identification of novel signaling pathways activated by Dmap-ethyl-paf, which could provide new insights into the mechanisms of inflammation and immune response. Finally, there is a need for further investigation into the role of Dmap-ethyl-paf in cancer, as it has been shown to promote tumor growth and metastasis in some studies.
Synthesemethoden
Dmap-ethyl-paf is synthesized from membrane phospholipids through a series of enzymatic reactions. The first step involves the cleavage of the sn-2 acyl chain of a phospholipid by phospholipase A2, which generates a lysophospholipid and a free fatty acid. The lysophospholipid is then acetylated by acetyltransferase to produce Dmap-ethyl-pafacetyl-sn-glycero-3-phosphocholine (lyso-PAF). Finally, lyso-PAF is converted to Dmap-ethyl-paf by the action of a methyltransferase.
Wissenschaftliche Forschungsanwendungen
Dmap-ethyl-paf has been extensively studied for its role in various biological processes. It has been shown to be involved in inflammation, immune response, platelet aggregation, and bronchoconstriction. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.
Eigenschaften
CAS-Nummer |
127614-93-1 |
|---|---|
Produktname |
Dmap-ethyl-paf |
Molekularformel |
C30H57N2O6P |
Molekulargewicht |
572.8 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3 |
InChI-Schlüssel |
FTTDBZNMICPROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
Synonyme |
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester DMAP-ethyl-PAF DMAP-ethyl-platelet activating facto |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



